2-Amino-3-tert-butoxy-propan-1-ol
CAS No.: 308243-69-8
Cat. No.: VC8465285
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308243-69-8 |
|---|---|
| Molecular Formula | C7H17NO2 |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
| Standard InChI | InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | LEXWMNRFMLMFAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCC(CO)N |
| Canonical SMILES | CC(C)(C)OCC(CO)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
2-Amino-3-tert-butoxy-propan-1-ol (IUPAC name: 3-[(2-Methylpropan-2-yl)oxy]-2-aminopropan-1-ol) is a secondary alcohol with the molecular formula C₇H₁₇NO₂ and a molecular weight of 159.22 g/mol. Its structure features a stereogenic center at the second carbon, yielding enantiomers such as the (2R)-configuration documented in synthetic studies. The tert-butoxy group (-OC(CH₃)₃) confers steric bulk and chemical stability, while the amino (-NH₂) and hydroxyl (-OH) groups enable participation in hydrogen bonding and nucleophilic reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₇NO₂ | |
| Molecular Weight | 159.22 g/mol | |
| Boiling Point | 245–247°C (estimated) | |
| Solubility | Miscible in polar solvents | |
| Chirality | (2R)-enantiomer predominant |
Synthesis and Optimization Strategies
Industrial Synthesis Pathways
The commercial synthesis of 2-amino-3-tert-butoxy-propan-1-ol typically involves a two-step process:
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Etherification: Propylene glycol reacts with isobutylene in the presence of acid catalysts (e.g., sulfuric acid) to form 3-tert-butoxy-propan-1-ol.
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Amination: The intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide under controlled pH, yielding the target amino alcohol.
Isomeric purity is enhanced via chiral resolution techniques, such as crystallization with tartaric acid derivatives, achieving >90% enantiomeric excess for the (2R)-isomer.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Etherification | Isobutylene, H₂SO₄, 80°C | 78% | 85% |
| Amination | NH₃, H₂O, 120°C, 6 h | 65% | 92% ee |
Physicochemical and Spectroscopic Properties
Solubility and Stability
2-Amino-3-tert-butoxy-propan-1-ol exhibits high solubility in water, ethanol, and dichloromethane, attributed to its polar functional groups. Stability studies indicate decomposition temperatures above 200°C, with degradation products including tert-butanol and propylene oxide.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.19 (s, 9H, tert-butyl), 3.45–3.60 (m, 3H, -CH₂O- and -CHNH₂), 2.85 (br s, 2H, -NH₂).
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IR (KBr): 3350 cm⁻¹ (O-H/N-H stretch), 1100 cm⁻¹ (C-O-C ether).
Reactivity and Functionalization
Nucleophilic Substitution
The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form tertiary amines, while the hydroxyl group participates in esterification with acyl chlorides.
Peptide Synthesis Applications
Derivatives like N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol (Fig. 1) are pivotal in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during coupling, while the tert-butoxy group stabilizes the hydroxyl moiety. Deprotection with piperidine affords the free amine for subsequent amino acid attachment.
Figure 1: Structure of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol.
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to β-blockers and antiviral agents. For example, its hydroxyl group can be oxidized to a ketone for subsequent reductive amination to produce adrenergic agonists.
Catalysis
Chiral variants act as ligands in asymmetric catalysis, enhancing enantioselectivity in ketone reductions by up to 98%.
Future Research Directions
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Enantioselective Synthesis: Developing biocatalytic methods using ketoreductases could improve stereochemical outcomes.
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Drug Delivery Systems: Exploring PEGylated derivatives for enhanced solubility and bioavailability.
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Green Chemistry: Substituting sulfuric acid with ionic liquids in etherification to reduce waste.
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